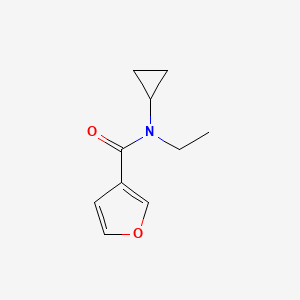
N-(4-fluoro-2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-2-methoxyphenyl)propanamide, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMP is a member of the phenylpropanoid family, which is known for its diverse range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-fluoro-2-methoxyphenyl)propanamide is not fully understood. However, it has been suggested that N-(4-fluoro-2-methoxyphenyl)propanamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. N-(4-fluoro-2-methoxyphenyl)propanamide has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methoxyphenyl)propanamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(4-fluoro-2-methoxyphenyl)propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(4-fluoro-2-methoxyphenyl)propanamide has been shown to possess antioxidant properties, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluoro-2-methoxyphenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. N-(4-fluoro-2-methoxyphenyl)propanamide is also stable under a wide range of conditions, which makes it suitable for use in various assays. However, N-(4-fluoro-2-methoxyphenyl)propanamide has some limitations, such as its low solubility in water, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-(4-fluoro-2-methoxyphenyl)propanamide. One area of interest is the potential use of N-(4-fluoro-2-methoxyphenyl)propanamide in the treatment of neurodegenerative diseases. Further studies are needed to determine the exact mechanism of action of N-(4-fluoro-2-methoxyphenyl)propanamide and to identify its molecular targets. Additionally, studies are needed to determine the optimal dosage and administration route for N-(4-fluoro-2-methoxyphenyl)propanamide. Finally, studies are needed to evaluate the safety and efficacy of N-(4-fluoro-2-methoxyphenyl)propanamide in human clinical trials.
Conclusion:
In conclusion, N-(4-fluoro-2-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. N-(4-fluoro-2-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-fluoro-2-methoxyphenyl)propanamide has also been studied for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-(4-fluoro-2-methoxyphenyl)propanamide and to evaluate its safety and efficacy in human clinical trials.
Méthodes De Synthèse
N-(4-fluoro-2-methoxyphenyl)propanamide can be synthesized using various methods, including the reaction of 4-fluoro-2-methoxybenzaldehyde with 3-aminopropionitrile, followed by reduction with sodium borohydride. Another method involves the reaction of 4-fluoro-2-methoxyphenylacetic acid with thionyl chloride, followed by reaction with ammonia.
Applications De Recherche Scientifique
N-(4-fluoro-2-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-fluoro-2-methoxyphenyl)propanamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-fluoro-2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBCSKLVGDRFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(trifluoromethyl)phenyl]-3-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]carbamoyl]benzenesulfonamide](/img/structure/B7517132.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7517141.png)

![N-[1-(3-bromophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7517153.png)
![N-[1-(3-bromophenyl)ethyl]propanamide](/img/structure/B7517165.png)
![N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7517173.png)
![1-benzoyl-N-[[4-(cyclopropylcarbamoyl)phenyl]methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7517181.png)
![N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide](/img/structure/B7517193.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7517200.png)

![N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517210.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7517214.png)
![2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7517221.png)